NSC697923

Description

Properties

IUPAC Name |

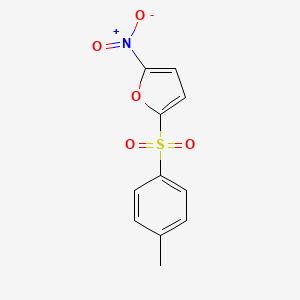

2-(4-methylphenyl)sulfonyl-5-nitrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5S/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHIPWCDXOLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343351-67-7 | |

| Record name | 343351-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

NSC697923 mechanism of action in NF-kB pathway

An In-depth Technical Guide on the Mechanism of Action of NSC697923 in the NF-κB Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule that has been identified as a potent and selective inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5][6][7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the NF-κB pathway. The information is curated for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Ubc13 (UBE2N)

The primary mechanism by which this compound inhibits the NF-κB pathway is through the selective inhibition of the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][2][3][4][5][6][7][8][9] Ubc13, in a heterodimer with Uev1A, catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains.[2] This type of polyubiquitination is a critical upstream event in the canonical NF-κB signaling cascade, leading to the activation of the IκB kinase (IKK) complex.

This compound acts as an irreversible, covalent inhibitor of Ubc13.[4] It forms a covalent adduct with the active site cysteine residue of Ubc13, thereby blocking its ability to form a thioester conjugate with ubiquitin.[2][4] This prevention of Ubc13-ubiquitin thioester formation is the key inhibitory step that disrupts the downstream signaling events required for NF-κB activation.[2][3][7]

Impact on the NF-κB Signaling Pathway

By inhibiting Ubc13, this compound effectively suppresses both constitutive and stimulus-induced NF-κB activity.[2][3] The key consequences of Ubc13 inhibition by this compound on the NF-κB pathway are:

-

Inhibition of IκBα Phosphorylation: this compound has been shown to inhibit the phosphorylation of IκBα induced by various stimuli, including RANKL and LPS.[3][7] The phosphorylation of IκBα by the IKK complex is a prerequisite for its ubiquitination and subsequent proteasomal degradation.

-

Suppression of p65 Nuclear Translocation: A critical step in NF-κB activation is the translocation of the p65 (RelA) subunit from the cytoplasm to the nucleus. This compound treatment has been demonstrated to reduce the nuclear translocation of p65 in response to stimuli like lipopolysaccharide (LPS).[5]

-

Downregulation of NF-κB-Dependent Gene Expression: By preventing the nuclear translocation and activity of NF-κB, this compound ultimately leads to the downregulation of the transcription of NF-κB target genes, which are involved in inflammation, immunity, and cell survival.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| Inhibition of Caspase-1 (IC50) | 1.737 μM | In vitro enzymatic assay | [2] |

| Effective Concentration for Apoptosis Induction in DLBCL cells | 1 - 2 μM | ABC-DLBCL and GCB-DLBCL cells | [7] |

| Effective Concentration for NF-κB Inhibition in DLBCL cells | 1 - 2 μM | ABC-DLBCL and GCB-DLBCL cells | [7] |

| Concentration for p65 Translocation Inhibition | 2.5 μM | Mouse Embryonic Fibroblasts (MEFs) | [5] |

| Cytotoxic Effect on Neuroblastoma Cell Lines | 0 - 5 μM (dose-dependent) | SH-SY5Y, IMR32, SK-N-AS, NB-19 | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ubiquitination Assay

This assay is used to determine the effect of this compound on the formation of Ubc13-ubiquitin thioester conjugates and polyubiquitin chains.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (Ubc13/Uev1A), ubiquitin, and an E3 ligase (e.g., GST-TRAF6) in ubiquitination buffer.

-

Inhibitor Treatment: Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer. For detecting thioester conjugates, use a sample buffer without a reducing agent.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with specific antibodies against ubiquitin, Ubc13, or the E3 ligase to visualize the ubiquitination products.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Inhibitor Treatment: Treat the transfected cells with different concentrations of this compound for a predetermined time.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or PMA, for a specific duration.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment: Seed cells on coverslips and treat them with this compound at the desired concentration, followed by stimulation with an NF-κB activator (e.g., LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate the cells with a primary antibody against the p65 subunit of NF-κB. Follow this with incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Stain the cell nuclei with DAPI. Mount the coverslips on microscope slides.

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound's effect on NF-κB.

Logical Relationship Diagram

Caption: Logical cascade of this compound's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. rndsystems.com [rndsystems.com]

- 9. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on NSC697923 as a UBE2N Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC697923, a potent and selective covalent inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (also known as Ubc13). This document details the mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visual representations of its effects on cellular signaling pathways.

Core Concepts: UBE2N and Covalent Inhibition

UBE2N is a critical enzyme in the ubiquitin-proteasome system, specifically catalyzing the formation of lysine 63 (K63)-linked polyubiquitin chains. Unlike K48-linked chains that primarily target proteins for proteasomal degradation, K63-linked chains play a crucial role in non-proteolytic signaling pathways, including the activation of NF-κB and the DNA damage response.[1][2] Given its central role in these pathways, which are often dysregulated in cancer and inflammatory diseases, UBE2N has emerged as a promising therapeutic target.

This compound is a small molecule that has been identified as a selective, cell-permeable inhibitor of UBE2N.[3][4] It functions as a covalent inhibitor, forming an irreversible bond with a key residue in the active site of UBE2N, thereby blocking its catalytic activity.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound's interaction with UBE2N and its effects on cellular systems.

| Parameter | Value | Species/System | Assay Type | Reference |

| Second-order rate constant (k₂) for UBE2N inhibition | 410 ± 102 M⁻¹s⁻¹ | Recombinant Human Ubc13 (UBE2N) | In vitro absorbance-based kinetic assay | [5] |

| Effective concentration for inhibition of Ubc13 in cells | ~1 µM | Human Neuroblastoma Cells | Cellular assays | |

| Cytotoxic effective concentration in Neuroblastoma cell lines | 0-5 µM (24 hours) | Human Neuroblastoma Cell Lines | Cell Viability Assay | [1] |

| Off-target IC₅₀ (Caspase-1) | 1.737 µM | Recombinant Caspase-1 | Enzymatic Assay | [6] |

Note: A direct IC₅₀ value for the enzymatic inhibition of UBE2N by this compound is not explicitly reported in the reviewed literature. However, the second-order rate constant indicates a rapid covalent modification, signifying high potency.

Mechanism of Action

This compound acts as an irreversible inhibitor of UBE2N by forming a covalent adduct with the active site cysteine residue, Cys87. The reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol group of Cys87 attacks the electrophilic 5-nitrofuran moiety of this compound.[5] This covalent modification physically blocks the active site, preventing the formation of the ubiquitin-thioester intermediate necessary for ubiquitin chain elongation.[6]

Signaling Pathways and Experimental Workflows

UBE2N-Mediated NF-κB Signaling Pathway and its Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the role of UBE2N and the point of inhibition by this compound.

Caption: UBE2N in the NF-κB pathway and its inhibition by this compound.

Experimental Workflow for Validation of this compound as a Covalent Inhibitor

This diagram outlines the logical flow of experiments to identify and validate a covalent inhibitor like this compound.

Caption: Workflow for the validation of a covalent inhibitor.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a UBE2N covalent inhibitor, based on published literature.[5][7]

In Vitro Ubiquitination Assay

Objective: To determine if this compound inhibits the enzymatic activity of the UBE2N/Uev1A complex in vitro.

Materials:

-

Recombinant human E1 enzyme

-

Recombinant human UBE2N (Ubc13)

-

Recombinant human Uev1A

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 50 nM), UBE2N (e.g., 200 nM), Uev1A (e.g., 200 nM), and ubiquitin (e.g., 5 µg) in the reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the ubiquitination reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.

-

A reduction in the high molecular weight smear of polyubiquitin chains in the presence of this compound indicates inhibition of UBE2N activity.

Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of this compound to UBE2N and identify the modified residue.

Materials:

-

Recombinant human UBE2N

-

This compound

-

Incubation buffer (e.g., PBS)

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

LC-MS/MS system

-

Trypsin

-

Reagents for sample preparation (e.g., DTT, iodoacetamide)

Procedure:

-

Incubate recombinant UBE2N (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the incubation buffer for several hours at room temperature. A control sample with DMSO is prepared in parallel.

-

Remove excess inhibitor using a desalting column.

-

Analyze the intact protein by mass spectrometry to observe the mass shift corresponding to the addition of the this compound moiety.

-

For peptide mapping, reduce and alkylate the protein samples with DTT and iodoacetamide, respectively.

-

Digest the protein with trypsin overnight at 37°C.

-

Analyze the resulting peptides by LC-MS/MS.

-

Search the MS/MS data against the UBE2N sequence to identify the peptide containing the Cys87 residue. A mass shift on this peptide corresponding to the this compound adduct confirms the site of covalent modification.

Cell-Based NF-κB Signaling Assay

Objective: To assess the effect of this compound on the UBE2N-dependent NF-κB signaling pathway in cells.

Materials:

-

A suitable cell line with an active NF-κB pathway (e.g., diffuse large B-cell lymphoma cells or stimulated HEK293T cells)

-

This compound

-

Cell lysis buffer

-

Antibodies for Western blotting: anti-phospho-IKK, anti-IKK, anti-phospho-IκBα, anti-IκBα, and a loading control (e.g., anti-actin).

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 3 hours).

-

If necessary, stimulate the NF-κB pathway with an appropriate agonist (e.g., PMA or LPS).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform Western blotting with antibodies against the phosphorylated and total forms of IKK and IκBα.

-

A decrease in the phosphorylation of IKK and IκBα in this compound-treated cells indicates inhibition of the NF-κB pathway.

Conclusion

This compound is a well-characterized covalent inhibitor of UBE2N that has proven to be a valuable tool for studying the roles of K63-linked ubiquitination in various cellular processes. Its ability to selectively and irreversibly inactivate UBE2N makes it a strong candidate for further preclinical and clinical development as a therapeutic agent for diseases driven by aberrant NF-κB signaling and DNA damage responses, such as certain cancers and inflammatory disorders.[7][8] The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 7. ashpublications.org [ashpublications.org]

- 8. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of NSC697923 in DNA Damage Repair Signaling

Executive Summary: This document provides a comprehensive technical overview of NSC697923, a small-molecule inhibitor targeting the E2 ubiquitin-conjugating enzyme UBE2N (Ubc13). UBE2N is a critical enzyme that catalyzes the formation of Lysine 63-linked (K63) polyubiquitin chains, a post-translational modification essential for cellular signaling pathways, most notably the DNA Damage Response (DDR) and NF-κB activation. This compound acts by forming a covalent adduct with the active site cysteine of UBE2N, effectively abrogating its catalytic function.[1][2][3] This inhibition disrupts downstream events in the DNA damage signaling cascade, specifically preventing the recruitment of repair factors like 53BP1 to sites of DNA double-strand breaks.[1] Furthermore, this compound exhibits potent anti-tumor activity by inducing apoptosis through distinct, p53-status-dependent mechanisms.[4] This guide details its mechanism of action, impact on signaling pathways, quantitative efficacy, and relevant experimental protocols for its study.

Introduction to this compound and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract these threats, eukaryotic cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).[5] A key event in the DDR is the post-translational modification of proteins with ubiquitin, which acts as a scaffold to recruit repair factors to the sites of damage.[6]

The E2 ubiquitin-conjugating enzyme UBE2N (ubiquitin-conjugating enzyme E2 N), also known as Ubc13, plays a pivotal role in this process.[7] In conjunction with a UEV (ubiquitin E2 variant) partner, UBE2N specifically assembles K63-linked polyubiquitin chains.[8][9] These chains are not degradative signals but rather serve as crucial signaling platforms in the DDR and in the activation of the NF-κB pathway.[1] this compound has been identified as a potent, cell-permeable, and selective inhibitor of UBE2N, making it a valuable tool for studying these pathways and a potential therapeutic agent.[7]

Mechanism of Action

This compound's inhibitory activity stems from its direct and irreversible interaction with its target, UBE2N.

-

Covalent Inhibition: The compound covalently binds to UBE2N through a Michael addition reaction.[1][3] This reaction occurs at the enzyme's active site cysteine (Cys87), forming a stable adduct that prevents the catalytic transfer of ubiquitin.[1][2]

-

Specificity: this compound demonstrates high selectivity for UBE2N. For instance, it does not inhibit the activity of other E2 enzymes, such as UbcH5c, highlighting its utility as a specific probe for UBE2N-dependent functions.

Role in DNA Damage Repair (DDR) Signaling

This compound fundamentally alters the cellular response to DNA double-strand breaks (DSBs) by targeting a specific step in the signaling cascade.

-

DSB Recognition: Following a DSB, the histone variant H2AX is rapidly phosphorylated at Serine 139, forming γH2AX. This serves as an initial marker of DNA damage and is independent of UBE2N activity.[1]

-

UBE2N-Mediated Ubiquitination: E3 ligases such as RNF8 and RNF168 are recruited to the γH2AX-marked chromatin. These ligases then utilize UBE2N to catalyze the formation of K63-polyubiquitin chains on histones and other factors.[6]

-

Recruitment of Downstream Factors: The K63-polyubiquitin chains act as a scaffold to recruit critical downstream repair proteins, including 53BP1, which plays a key role in promoting non-homologous end joining (NHEJ) repair.[1]

-

Disruption by this compound: By inhibiting UBE2N, this compound prevents the formation of these K63-polyubiquitin chains. Consequently, while the initial damage recognition step (γH2AX foci formation) remains intact, the subsequent recruitment of 53BP1 to the damage site is significantly impaired.[1][8][9] This effectively uncouples damage detection from the downstream signaling and repair machinery.

Effects on Cellular Apoptotic Pathways

This compound induces potent cytotoxic and apoptotic effects in cancer cells, leveraging different pathways depending on the genetic background of the cell, particularly the status of the tumor suppressor p53.[4][7]

-

In p53 Wild-Type Cells: In cancer cells with functional p53 (e.g., SH-SY5Y neuroblastoma cells), UBE2N inhibition by this compound prevents the cytoplasmic sequestration of p53.[4] This leads to the nuclear accumulation and functional activation of p53, which in turn transcriptionally activates its target genes, such as the cell cycle inhibitor p21, ultimately triggering apoptosis.[4][7]

-

In p53 Mutant/Null Cells: In cells lacking functional p53, this compound induces apoptosis through an alternative route by activating the JNK (c-Jun N-terminal kinase) signaling pathway.[4][7] This effect can be reversed by treatment with a selective JNK inhibitor, confirming the pathway's role in the observed cell death.[4]

Quantitative Data and Efficacy

Studies have demonstrated the potent effects of this compound both in vitro across various cancer cell lines and in vivo in xenograft models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Effective Concentration | Key Observed Effects | Citations |

| SH-SY5Y | Neuroblastoma | Wild-Type | 0-5 µM | Reduced viability, p53 nuclear accumulation, p21 induction, apoptosis. | [4][7] |

| IMR32 | Neuroblastoma | Wild-Type | 0-5 µM | Reduced viability, p53 nuclear accumulation, apoptosis. | [4][7] |

| NGP | Neuroblastoma | Wild-Type | 0-5 µM | Reduced viability, apoptosis. | [4][7] |

| SK-N-AS | Neuroblastoma | Mutant/Non-functional | 0-5 µM | Reduced viability, JNK activation, apoptosis. | [4][7] |

| NB-19 | Neuroblastoma | Partially Functional | 0-5 µM | Reduced viability, apoptosis. | [4][7] |

| LA-N-6 | Neuroblastoma | Wild-Type (Chemoresistant) | 0-5 µM | Potent dose-dependent reduction in viability, exceeding doxorubicin. | [4] |

| DLBCL lines | Diffuse Large B-cell Lymphoma | Various | ~1 µM | Inhibition of NF-κB activation, reduced proliferation and survival. | [1] |

| MEFs | Mouse Embryonic Fibroblasts | Wild-Type | 2.5 µM | Significant reduction in γH2AX/53BP1 colocalized foci. | [1] |

Table 2: In Vivo Efficacy of this compound

| Xenograft Model | Treatment Regimen | Outcome | Citations |

| SH-SY5Y Orthotopic Xenograft | 5 mg/kg, i.p., daily for 10 days | Significant suppression of tumor growth and regression. | [4][7] |

| NGP Orthotopic Xenograft | 5 mg/kg, i.p., daily for 10 days | Significant suppression of tumor growth and regression. | [4][7] |

Key Experimental Protocols

Investigating the effects of this compound involves standard cell and molecular biology techniques. Below are detailed methodologies for key assays.

Western Blotting for DDR and Apoptosis Markers

This protocol is used to quantify changes in protein levels and activation states (via phosphorylation) following this compound treatment.

-

Cell Culture and Treatment: Seed cells (e.g., SH-SY5Y, SK-N-AS) to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0-5 µM) for a specified time (e.g., 24 hours). Include relevant positive controls (e.g., doxorubicin for p53 activation).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10] Scrape cells, collect lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-15% polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-phospho-JNK, anti-γH2AX, anti-53BP1) overnight at 4°C. Use a loading control like anti-β-actin or anti-GAPDH.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or film. Quantify band intensity using software like ImageJ.

Immunofluorescence (IF) for DNA Damage Foci

This method visualizes the subcellular localization of DDR proteins, specifically the formation of nuclear foci at DNA damage sites.[1]

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-incubate cells with this compound (e.g., 2.5 µM) for 30 minutes, then induce DNA damage (e.g., 3-5 Gy of ionizing radiation) and incubate for the desired time (e.g., 1-4 hours).[1]

-

Fixation: Wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[1][11]

-

Permeabilization: Wash 2x with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[11]

-

Blocking: Wash 2x with PBS. Block with 2% BSA in PBS for 1 hour to prevent non-specific antibody binding.[11]

-

Antibody Staining:

-

Incubate with primary antibodies (e.g., rabbit anti-53BP1, mouse anti-γH2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash 3x with PBS.

-

Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Mounting: Wash 3x with PBS. Counterstain DNA with DAPI for 5-10 minutes. Mount coverslips onto slides using an anti-fade mounting medium.

-

Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of cells with foci (e.g., ≥3 foci per nucleus) using imaging software.[1]

Cell Cycle Analysis via Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Cell Collection: Culture and treat cells as described above. Harvest cells, including both adherent and floating populations, to account for apoptotic cells.

-

Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 1-3 x 10^6 cells/mL.[12] Fix for a minimum of 30 minutes on ice; cells can be stored at -20°C for several weeks.[13]

-

Staining:

-

Centrifuge the fixed cells to pellet and wash twice with PBS to remove ethanol.

-

Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[13][14] RNase A is crucial to degrade RNA, which PI also stains.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. The PI fluorescence intensity, which is proportional to DNA content, will distinguish G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Conclusion and Future Directions

This compound is a specific and potent covalent inhibitor of the E2 enzyme UBE2N. Its mechanism of action provides a clear example of how targeting a single node in the DNA Damage Response can have profound effects on genome integrity signaling and cell fate. By preventing UBE2N-mediated K63-linked polyubiquitination, this compound disrupts the recruitment of key repair factors to sites of DNA damage and induces apoptosis through p53-dependent or JNK-mediated pathways.[1][4][7]

The potent in vitro and in vivo anti-tumor activity, particularly in neuroblastoma models, positions UBE2N as a promising therapeutic target.[4] Future research should focus on:

-

Combination Therapies: Investigating the synergistic potential of this compound with conventional DNA-damaging agents (e.g., radiation, chemotherapy) to overcome resistance mechanisms.

-

Biomarker Development: Identifying biomarkers that could predict sensitivity to UBE2N inhibition, such as p53 status or expression levels of DDR proteins.

-

Drug Development: Using the structural information of the UBE2N-NSC697923 complex to rationally design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties to minimize potential toxicities.[1][3]

References

- 1. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. corefacilities.iss.it [corefacilities.iss.it]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. cancer.wisc.edu [cancer.wisc.edu]

An In-depth Technical Guide to the Discovery and Synthesis of NSC697923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of NSC697923, a potent small-molecule inhibitor of the ubiquitin-conjugating enzyme E2 N (UBE2N), also known as Ubc13. This document is intended to serve as a valuable resource for researchers in the fields of cancer biology, immunology, and drug discovery.

Discovery and Background

This compound was initially identified through a screening of small-molecule compounds for their ability to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its constitutive activation is a hallmark of many human cancers, including diffuse large B-cell lymphoma (DLBCL).[1][2] Further investigation revealed that this compound exerts its inhibitory effect on the NF-κB pathway by targeting the Ubc13-Uev1A ubiquitin-conjugating enzyme (E2) complex.[1] Ubc13, in complex with Uev1A, specifically catalyzes the formation of lysine 63 (K63)-linked polyubiquitin chains, a post-translational modification crucial for the activation of the IκB kinase (IKK) complex and subsequent NF-κB signaling.[3]

Mechanism of Action

This compound is an irreversible, covalent inhibitor of Ubc13.[3] The molecule selectively targets the active site cysteine residue (Cys87) of Ubc13.[4][5] The inhibition occurs through a Michael addition reaction, where the sulfhydryl group of Cys87 attacks the electron-deficient furan ring of this compound.[3][6] This covalent modification of the catalytic cysteine prevents the formation of the Ubc13-ubiquitin thioester conjugate, thereby blocking the synthesis of K63-linked polyubiquitin chains.[1][4] The specificity of this compound for Ubc13 over other E2 enzymes, such as UbcH5c, is attributed to a unique binding groove near the active site of Ubc13 that accommodates the 5-nitrofuran moiety of the inhibitor.[6]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound (2-((4-Methylphenyl)sulfonyl)-5-nitrofuran) is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of related nitrofuran and sulfone compounds. The synthesis would likely involve the reaction of a 2-substituted-5-nitrofuran with a p-toluenesulfonyl precursor.

A potential synthetic approach could involve the nucleophilic aromatic substitution of a suitable leaving group at the 2-position of a 5-nitrofuran ring with p-toluenesulfinate. Alternatively, a reaction between 2-nitrofuran and p-toluenesulfonyl chloride under appropriate conditions could yield the desired product. The nitration of a pre-formed 2-(p-tolylsulfonyl)furan is another conceivable route.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily stemming from its inhibition of the Ubc13-Uev1A complex. It has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including DLBCL and neuroblastoma.[1][7] In p53 wild-type neuroblastoma cells, this compound promotes the nuclear importation of p53, leading to apoptosis.[7] In p53-mutant neuroblastoma cells, it induces cell death through the activation of the JNK-mediated apoptotic pathway.[7]

| Parameter | Value | Assay/System |

| Ubc13 Inhibition | ~1 µM | In vitro ubiquitination assay |

| Caspase-1 Inhibition (IC50) | 1.737 µM | Enzymatic assay |

| Cell Viability Reduction (NB cells) | Dose-dependent (0-5 µM) | Cell viability assay |

| In vivo Antitumor Efficacy | 5 mg/kg/day (i.p.) | Neuroblastoma xenograft model |

Key Experimental Protocols

In Vitro Ubiquitination Assay

This assay is designed to measure the ability of this compound to inhibit the synthesis of polyubiquitin chains catalyzed by the Ubc13-Uev1A complex.

Materials:

-

Purified E1 ubiquitin-activating enzyme

-

Purified Ubc13

-

Purified Uev1A

-

Ubiquitin

-

ATP

-

Reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

This compound

-

SDS-PAGE sample buffer

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Prepare a reaction mixture containing E1, Ubc13, Uev1A, and ubiquitin in the reaction buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reactions by adding SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.

Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., DLBCL, neuroblastoma)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader to determine the percentage of viable cells relative to the control.

NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

Cell culture medium

-

This compound

-

NF-κB stimulus (e.g., TNF-α, PMA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator.

-

After an appropriate incubation time, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer to determine the level of NF-κB-driven luciferase expression.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound-mediated inhibition of the NF-κB signaling pathway.

Caption: Experimental workflow for the in vitro ubiquitination assay.

Caption: Dual apoptotic pathways induced by this compound in neuroblastoma cells.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

NSC697923: A Technical Guide to its Target Specificity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of NSC697923, a small-molecule inhibitor with significant potential in cancer therapy and inflammation research. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its effects on critical signaling pathways.

Core Mechanism of Action

This compound is a cell-permeable, irreversible, and covalent inhibitor of the Ubc13-Uev1A (UBE2N/UBE2V1) ubiquitin-conjugating enzyme (E2) complex.[1][2][3] Its primary mechanism involves the formation of a covalent adduct with the active site cysteine residue of Ubc13 through a Michael addition.[1][4] This covalent modification sterically hinders the formation of the Ubc13-ubiquitin thioester conjugate, thereby inhibiting the synthesis of lysine 63 (K63)-linked polyubiquitin chains.[1][3][5] The inhibition of K63-polyubiquitination disrupts downstream signaling pathways crucial for cell survival and proliferation, most notably the NF-κB and DNA damage response pathways.[1][4][6]

Target Specificity and Selectivity

This compound has been reported to exhibit selectivity for Ubc13 over other E2 enzymes, such as UbcH5c.[3][7] However, it is important to note that as a reactive electrophile, the potential for off-target effects exists.[1] Structural studies have revealed that the adduct formed by this compound with Ubc13 occupies a binding groove unique to this E2 enzyme, which may contribute to its specificity.[1][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity.

| Target/Process | Assay Type | Cell Line/System | Measured Value | Reference |

| Ubc13 Inhibition | In vitro ubiquitination assay | Recombinant proteins | Effective at ~1 µM | [1] |

| NF-κB Activation Inhibition | Reporter assay | ABC-DLBCL cells | - | [2] |

| IκBα Phosphorylation Inhibition | Western Blot | Various | - | [2] |

| Apoptosis Induction | Cell viability assay | Neuroblastoma cell lines | Effective at 0-5 µM (24 hours) | [6] |

| Apoptosis Induction | Apoptosis assay | p53 mutant neuroblastoma cells | Effective at 3 µM (2 hours) | [6] |

| Caspase-1 Inhibition | Enzymatic assay | - | IC50 = 1.737 µM | [5][8] |

| Tumor Growth Suppression | In vivo xenograft model | SH-SY5Y and NGP neuroblastoma cells | 5 mg/kg daily for 10 days | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: Inhibition of the Ubc13-Uev1A complex by this compound blocks K63-linked polyubiquitination, a critical step in the activation of the canonical NF-κB signaling pathway.

Caption: this compound induces apoptosis through distinct mechanisms depending on p53 status: p53 nuclear accumulation in wild-type cells and JNK pathway activation in mutant cells.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of this compound.

In Vitro Ubiquitination Assay

Objective: To determine the inhibitory effect of this compound on Ubc13-mediated polyubiquitin chain formation.

Materials:

-

Recombinant human E1 (UBE1)

-

Recombinant human Ubc13/Uev1A complex

-

Recombinant E3 ligase (e.g., TRAF6)

-

Ubiquitin

-

ATP

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE sample buffer (non-reducing and reducing)

-

Anti-ubiquitin antibody, anti-Ubc13 antibody

Procedure:

-

Prepare a reaction mixture containing E1, Ubc13/Uev1A, E3 ligase, ubiquitin, and ATP in the reaction buffer.

-

Add this compound at various concentrations to the reaction mixtures. A DMSO control should be included.

-

Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

To detect the E2-Ub thioester conjugate, terminate the reaction by adding non-reducing SDS-PAGE sample buffer.

-

To detect polyubiquitin chain formation, terminate the reaction with reducing SDS-PAGE sample buffer.

-

Analyze the reaction products by SDS-PAGE followed by Western blotting with an anti-ubiquitin antibody to visualize polyubiquitin chains or an anti-Ubc13 antibody to detect the Ubc13-Ub conjugate.[2]

Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., neuroblastoma, DLBCL)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Caspase-3 cleavage antibody

-

Flow cytometer

-

Western blotting reagents

Procedure:

-

Cell Viability:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

-

Apoptosis (Annexin V/PI Staining):

-

Treat cells with this compound at the desired concentration and time points.

-

Harvest the cells and stain with Annexin V and Propidium Iodide according to the kit protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Apoptosis (Western Blot):

-

Treat cells with this compound.

-

Lyse the cells and perform Western blotting to detect the cleavage of caspase-3, a marker of apoptosis.[9]

-

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cell line stably or transiently expressing an NF-κB luciferase reporter construct

-

This compound

-

NF-κB pathway inducer (e.g., TNFα, PMA)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in 96-well plates.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB inducer.

-

After incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the target specificity of this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound's target specificity, from initial in vitro validation to in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.cellsignal.com [media.cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Focus Biomolecules [mayflowerbio.com]

- 8. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 9. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Inhibition of UBE2N by NSC697923

For Immediate Release

A Deep Dive into the Structural and Mechanistic Underpinnings of a Key Ubiquitin-Conjugating Enzyme Inhibitor

This technical guide provides an in-depth analysis of the structural basis for the inhibition of Ubiquitin-Conjugating Enzyme E2 N (UBE2N), also known as Ubc13, by the small molecule inhibitor NSC697923. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the inhibitor's mechanism of action, binding kinetics, and impact on cellular signaling pathways. Through detailed data presentation, experimental protocols, and visualizations, this guide offers a comprehensive resource for understanding and leveraging the therapeutic potential of targeting UBE2N.

Executive Summary

This compound is a potent and selective inhibitor of UBE2N, a critical enzyme in the K63-linked polyubiquitination pathway that governs pivotal cellular processes, including DNA damage repair and NF-κB signaling.[1][2] Structural and biochemical studies have revealed that this compound acts as a covalent inhibitor, forming a stable adduct with the active site cysteine (Cys87) of UBE2N.[1] This irreversible binding mechanism is highly specific, exploiting a unique binding groove adjacent to the active site that is not conserved in other E2 enzymes.[1] The inhibition of UBE2N by this compound disrupts downstream signaling cascades, leading to antitumor activity in various cancer models, particularly in neuroblastoma and diffuse large B-cell lymphoma (DLBCL), through the activation of p53 and JNK pathways.[2][3]

Quantitative Data on this compound-UBE2N Interaction

The following table summarizes the key quantitative parameters characterizing the interaction between this compound and UBE2N. While a direct biochemical IC50 value for UBE2N inhibition has not been prominently reported in the literature, the second-order rate constant of covalent modification provides a measure of inhibition efficiency. For context, cellular effective concentrations and an IC50 value for an off-target enzyme are also included.

| Parameter | Value | Species/System | Assay Method | Reference |

| Second-Order Rate Constant (k2) | 1.8 ± 0.1 M⁻¹s⁻¹ | Human Ubc13 | In vitro absorbance assay | [1] |

| Cellular Effective Concentration | ~1-5 µM | Neuroblastoma Cell Lines | Cytotoxicity and Apoptosis Assays | [2] |

| Cellular Effective Concentration | 1-2 µM | DLBCL Cell Lines | Apoptosis Induction | [4] |

| Off-Target IC50 (Caspase-1) | 1.737 µM | N/A | Enzymatic Assay | [5] |

Structural Basis of Inhibition: A Covalent Embrace

The cornerstone of understanding this compound's efficacy and selectivity lies in the high-resolution crystal structure of the UBE2N-NSC697923 complex.[1] These structural studies have elucidated the precise molecular interactions that govern the inhibition.

This compound inhibits UBE2N through a Michael addition reaction, resulting in the formation of a covalent bond between the inhibitor and the sulfhydryl group of the active site cysteine, Cys87.[1] This covalent modification effectively and irreversibly inactivates the enzyme, preventing the transfer of ubiquitin to substrate proteins.

A key determinant of this compound's specificity for UBE2N is its ability to exploit a unique, solvent-accessible groove adjacent to the active site.[1] The 5-nitrofuran moiety of this compound, which is added to the Cys87 sulfur atom, docks into this cleft.[1] This binding pocket is not conserved in many other ubiquitin-conjugating enzymes, providing a structural rationale for the inhibitor's selectivity.[1]

Disruption of UBE2N-Mediated Signaling Pathways

The inhibition of UBE2N by this compound has profound consequences on downstream cellular signaling pathways, contributing to its antitumor effects.

The NF-κB Signaling Pathway

UBE2N is a key regulator of the NF-κB signaling pathway, which is constitutively active in many cancers, including DLBCL, and promotes cell survival and proliferation.[6] By forming K63-linked polyubiquitin chains, UBE2N acts as a scaffold for the assembly of signaling complexes that lead to the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation. This compound, by inhibiting UBE2N, blocks the formation of these polyubiquitin chains, thereby suppressing constitutive NF-κB activity in cancer cells.[6]

The p53 Pathway

In neuroblastoma cells with wild-type p53, this compound treatment leads to the nuclear accumulation of p53 and the activation of its downstream targets, such as p21, ultimately inducing apoptosis.[2] UBE2N has been implicated in the cytoplasmic sequestration of p53, and its inhibition by this compound is thought to promote p53's nuclear translocation and tumor-suppressive functions.[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the structural and functional aspects of this compound-mediated UBE2N inhibition.

Protein Expression and Purification of UBE2N/Mms2 Complex

Recombinant human UBE2N (Ubc13) and Mms2 (UBE2V2) are co-expressed in E. coli to ensure the formation of a stable heterodimeric complex.

-

Expression Vector : A polycistronic vector is utilized for the co-expression of UBE2N and Mms2, often with affinity tags (e.g., His-tag) on one of the proteins for purification.

-

Bacterial Strain : E. coli BL21(DE3) cells are commonly used for protein expression.

-

Culture and Induction : Cells are grown in a suitable medium (e.g., LB or terrific broth) at 37°C to an optimal optical density, followed by induction of protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.

-

Lysis and Affinity Chromatography : Cell pellets are harvested, resuspended in lysis buffer, and lysed by sonication. The cleared lysate is then applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Further Purification : The eluted protein complex is further purified by ion-exchange and size-exclusion chromatography to achieve high purity.

Crystallography of the UBE2N-NSC697923 Complex

X-ray crystallography is the definitive method for determining the three-dimensional structure of the UBE2N-inhibitor complex.

-

Complex Formation : Purified UBE2N/Mms2 complex is incubated with an excess of this compound to ensure complete covalent modification.

-

Crystallization : The protein-inhibitor complex is concentrated and subjected to crystallization screening using various commercially available or custom-made screening solutions. Hanging or sitting drop vapor diffusion methods are typically employed.

-

Data Collection and Processing : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed, integrated, and scaled using appropriate software packages.

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a known structure of UBE2N/Mms2 as a search model. The model is then refined against the diffraction data, and the inhibitor molecule is built into the electron density map.

In Vitro Ubiquitination Assay

This assay is used to assess the enzymatic activity of UBE2N and the inhibitory effect of this compound on the formation of K63-linked polyubiquitin chains.

-

Reaction Components : The reaction mixture typically contains ubiquitin-activating enzyme (E1), UBE2N/Mms2 (E2), ubiquitin, and an ATP-regenerating system in a reaction buffer.

-

Inhibitor Treatment : Reactions are set up with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Reaction Initiation and Termination : The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period. The reaction is then stopped by the addition of SDS-PAGE loading buffer.

-

Analysis : The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific for K63-linked polyubiquitin chains or a general ubiquitin antibody.

In Vitro Thioester Formation Assay

This assay directly measures the formation of the covalent intermediate between UBE2N and ubiquitin, which is inhibited by this compound.

-

Reaction Setup : The assay is performed in the absence of a substrate and E3 ligase. It includes E1 enzyme, UBE2N, ubiquitin, and ATP.

-

Inhibitor Incubation : UBE2N is pre-incubated with this compound for a specified time before initiating the reaction.

-

Reaction and Quenching : The reaction is started with ATP and stopped by adding SDS-PAGE sample buffer lacking a reducing agent to preserve the thioester bond.

-

Detection : The formation of the UBE2N~ubiquitin thioester conjugate is detected by Western blotting with an anti-UBE2N antibody, observing a shift in the molecular weight of UBE2N.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for characterizing the structural and functional inhibition of UBE2N by this compound.

Conclusion

The selective inhibition of UBE2N by this compound provides a compelling example of structure-based drug design. The detailed understanding of its covalent binding mechanism and the exploitation of a unique structural feature on the enzyme surface offer a solid foundation for the development of next-generation UBE2N inhibitors with potentially improved potency and reduced off-target effects. This technical guide serves as a foundational resource for researchers aiming to further investigate the therapeutic utility of targeting the UBE2N-mediated ubiquitination axis in cancer and other diseases.

References

- 1. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 3. A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

The Modulatory Effects of NSC697923 on K63-Linked Polyubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule inhibitor NSC697923 and its specific effects on K63-linked polyubiquitination. K63-linked polyubiquitin chains are critical post-translational modifications that regulate a myriad of cellular processes, including signal transduction, DNA repair, and protein trafficking. Their dysregulation is implicated in numerous diseases, making the enzymes that catalyze their formation attractive therapeutic targets. This compound has emerged as a selective inhibitor of the Ubc13-Uev1A (UBE2N/UBE2V1) E2 ubiquitin-conjugating enzyme complex, the primary architect of K63-linked polyubiquitin chains. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, provides detailed experimental protocols for its study, and illustrates its impact on cellular signaling pathways.

Introduction to K63-Linked Polyubiquitination and this compound

Ubiquitination is a post-translational modification wherein ubiquitin, a small regulatory protein, is attached to substrate proteins. This process is orchestrated by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The formation of polyubiquitin chains, where ubiquitin molecules are themselves ubiquitinated, adds another layer of regulatory complexity. The topology of these chains, defined by the specific lysine residue on ubiquitin used for linkage, dictates the functional outcome for the modified substrate.

K63-linked polyubiquitin chains, in particular, are non-degradative signals that serve as scaffolds for the assembly of protein complexes involved in a variety of signaling pathways. The Ubc13-Uev1A (also known as UBE2N-UBE2V1) heterodimer is the E2 enzyme complex uniquely responsible for the synthesis of these K63-linked chains.

This compound is a cell-permeable small molecule that has been identified as a selective inhibitor of the Ubc13-Uev1A complex.[1] It has been shown to impede the formation of K63-linked polyubiquitin chains, thereby modulating downstream signaling events, most notably the NF-κB pathway.[1][2] This guide will explore the technical details of this compound's inhibitory action and its application as a research tool and potential therapeutic lead.

Mechanism of Action of this compound

This compound acts as an irreversible, covalent inhibitor of Ubc13.[3] The molecule contains an electrophilic nitro-activated furan ring that is susceptible to nucleophilic attack. The catalytic cycle of Ubc13 involves the formation of a thioester bond between its active site cysteine residue (Cys87) and the C-terminus of ubiquitin. This compound covalently modifies this catalytic cysteine, preventing the formation of the Ubc13-ubiquitin thioester conjugate.[2] This covalent adduction effectively inactivates the enzyme, thereby blocking the synthesis of K63-linked polyubiquitin chains.[1][2] Structural studies have revealed that this compound exploits a binding groove unique to Ubc13, contributing to its selectivity over other E2 enzymes like UbcH5c.[4][5]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been evaluated in various assays. While a precise IC50 value for the direct inhibition of K63-linked polyubiquitination in a biochemical assay is not consistently reported across the literature, dose-response studies demonstrate its efficacy.

| Parameter | Value | Assay Type | Reference |

| In Vitro Inhibition of K63-Polyubiquitination | |||

| Estimated IC50 | ~10-20 µM | In vitro Ubc13/Mms2/RNF8-mediated ubiquitination assay | [4] |

| Cellular Activity | |||

| Effective Concentration for NF-κB Inhibition | 1-2 µM | Inhibition of NF-κB activation in DLBCL cells | [1] |

| Cytotoxicity in Neuroblastoma Cells | 0-5 µM (dose-dependent) | Cell viability assays in NB cell lines | [6] |

| Off-Target Activity | |||

| Caspase-1 Inhibition (IC50) | 1.737 µM | Enzymatic assay | [7] |

Note on IC50 Estimation: The IC50 for in vitro K63-polyubiquitination is estimated from published dose-response curves, which show significant inhibition between 10 µM and 25 µM of this compound.[4]

Impact on Cellular Signaling: The NF-κB Pathway

A primary and well-characterized consequence of this compound-mediated inhibition of K63-polyubiquitination is the suppression of the NF-κB signaling pathway. In the canonical NF-κB pathway, stimulation by cytokines such as TNFα leads to the recruitment of the E3 ligase TRAF2, which, in conjunction with the Ubc13-Uev1A complex, catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a scaffold to recruit and activate the IKK (IκB kinase) complex. Activated IKK then phosphorylates IκBα, leading to its proteasomal degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor. By inhibiting the synthesis of K63-polyubiquitin chains, this compound prevents the activation of the IKK complex, thereby blocking NF-κB signaling.

Experimental Protocols

In Vitro K63-Linked Polyubiquitination Assay

This protocol is adapted from methodologies used to assess Ubc13-mediated ubiquitination.[2]

Reagents:

-

E1 Ubiquitin Activating Enzyme (e.g., UBE1)

-

Ubc13 (UBE2N)

-

Uev1A (UBE2V1)

-

E3 Ligase (optional, e.g., GST-TRAF6)

-

Ubiquitin

-

10x Ubiquitination Reaction Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl2)

-

ATP Solution (20 mM)

-

This compound (in DMSO)

-

2x SDS-PAGE Sample Buffer

-

Anti-Ubiquitin Antibody

-

Anti-K63 Linkage-Specific Antibody

Procedure:

-

Prepare the reaction mixture in a final volume of 20 µL. For each reaction, combine:

-

2 µL of 10x Ubiquitination Reaction Buffer

-

1 µL of 20 mM ATP

-

0.1 µM E1 Enzyme

-

0.2 µM Ubc13

-

0.2 µM Uev1A

-

10 µg Ubiquitin

-

(Optional) E3 Ligase (e.g., 0.1 µM GST-TRAF6)

-

Indicated concentrations of this compound (or DMSO as a vehicle control)

-

Nuclease-free water to 20 µL

-

-

Incubate the reactions at 37°C for 60-90 minutes.

-

Terminate the reactions by adding 20 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ubiquitin or a K63-linkage-specific antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation of K63-Polyubiquitinated Proteins from Cell Lysates

This protocol provides a general framework for the immunoprecipitation of K63-ubiquitinated proteins.[8][9]

Reagents:

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Anti-K63 Linkage-Specific Antibody or K63-TUBE (Tandem Ubiquitin Binding Entity) Agarose Beads

-

Protein A/G Agarose Beads (if using an unconjugated antibody)

-

Wash Buffer (e.g., cell lysis buffer)

-

Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

Procedure:

-

Treat cells with this compound at the desired concentration and for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

(Optional) Pre-clear the lysate by incubating with Protein A/G agarose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with an anti-K63 linkage-specific antibody or K63-TUBE agarose beads overnight at 4°C with gentle rotation.

-

If using an unconjugated antibody, add Protein A/G agarose beads and incubate for an additional 1-2 hours.

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins by adding 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Analyze the eluates by western blotting with antibodies against the protein of interest or ubiquitin.

Experimental Workflow and Logical Relationships

The study of this compound's effect on K63-linked polyubiquitination typically follows a logical progression from in vitro biochemical assays to cell-based experiments.

Conclusion

This compound is a valuable tool for the study of K63-linked polyubiquitination. Its specific, covalent inhibition of the Ubc13-Uev1A complex allows for the targeted dissection of cellular pathways regulated by this post-translational modification. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to further our understanding of K63-linked ubiquitination in health and disease. Further development of this compound derivatives may lead to novel therapeutic agents for a range of pathologies, including cancer and inflammatory disorders.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Covalent Inhibition of Ubc13 Affects Ubiquitin Signaling and Reveals Active Site Elements Important for Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubc13: the Lys63 ubiquitin chain building machine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NSC-697923 | Cell Signaling Technology [cellsignal.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. scbt.com [scbt.com]

The Role of NSC697923 in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC697923 is a small-molecule compound identified as a selective inhibitor of the E2 ubiquitin-conjugating enzyme UBE2N (ubiquitin-conjugating enzyme E2 N, also known as Ubc13).[1][2] This molecule has demonstrated potent cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in neuroblastoma and diffuse large B-cell lymphoma.[1][3] Its mechanism of action is notably dependent on the p53 tumor suppressor status of the cancer cell, engaging distinct signaling pathways to execute programmed cell death. In p53 wild-type cells, this compound promotes the nuclear accumulation and activation of p53.[1][2] Conversely, in cells with mutated or deficient p53, it activates the JNK-mediated apoptotic pathway.[1][2] This dual-action mechanism makes this compound a compound of significant interest for cancer therapeutics, including for chemoresistant tumors. This document provides a comprehensive overview of the core mechanisms, quantitative data, experimental protocols, and signaling pathways associated with this compound-induced apoptosis.

Core Mechanism of Action

This compound functions as a specific, cell-permeable inhibitor of the UBE2N-Uev1A complex.[3][4] UBE2N is a critical enzyme that catalyzes the formation of lysine 63-linked polyubiquitin chains, a process involved in DNA repair and NF-κB signaling. In the context of p53 regulation, UBE2N can promote the formation of monomeric p53, leading to its sequestration in the cytoplasm and subsequent loss of tumor suppressor function.[1]

This compound covalently binds to the active site cysteine (Cys87) of UBE2N through a Michael addition, effectively inhibiting its enzymatic activity. This inhibition disrupts downstream signaling and, depending on the genetic background of the cancer cell, initiates apoptosis through one of two primary pathways.

p53-Dependent Apoptosis in Wild-Type (WT) p53 Cancer Cells

In cancer cells harboring wild-type p53, the inhibition of UBE2N by this compound prevents the cytoplasmic sequestration of p53. This leads to a significant accumulation of p53 in the nucleus.[1] The elevated nuclear p53 acts as a transcription factor, upregulating the expression of its target genes, which are crucial for cell cycle arrest and apoptosis.[1][2] Key events in this pathway include:

-

Increased expression of the cyclin-dependent kinase inhibitor p21 .

-

Activation of the intrinsic apoptotic pathway, evidenced by the cleavage and activation of caspase-3 .[2]

JNK-Mediated Apoptosis in Mutant p53 Cancer Cells

Interestingly, this compound retains its cytotoxic effects in cancer cells that have a mutant or non-functional p53. In these cells, the compound induces apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This stress-activated pathway is a critical regulator of programmed cell death. The key molecular events include:

-

Strong phosphorylation of JNK and its primary substrate, c-Jun .

-

Subsequent activation of downstream executioner caspases, such as caspase-3 .

This activation has been shown to be reversible by treatment with a selective JNK inhibitor, SP600125, confirming the pathway's critical role in this compound-induced apoptosis in this context.[1]

Data Presentation: Cytotoxicity and Efficacy

While a comprehensive multi-line IC50 table for this compound is not available in the reviewed literature, studies consistently demonstrate its dose-dependent cytotoxicity in the low micromolar range.

Table 1: Effective Concentrations of this compound in Neuroblastoma (NB) Cell Lines

| Cell Line(s) | p53 Status | Concentration | Effect | Source |

| SH-SY5Y, IMR32 | Wild-Type | 2 µM | Induced expression of p21 and cleavage of caspase-3. | [1] |

| SK-N-AS | Mutant | 3 µM (for 2 hrs) | Induced apoptosis via the JNK-mediated pathway. | [2] |

| Panel of 6 NB lines | Mixed | 0 - 5 µM | Significantly reduced cell viability in a dose-dependent manner. | [2] |

| LA-N-6 (Chemoresistant) | Wild-Type | Not Specified | Exhibited greater cytotoxic potency than doxorubicin and etoposide. | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Cell Line | Dosage | Outcome | Source |

| Orthotopic NB Mouse Model | SH-SY5Y, NGP | 5 mg/kg (i.p. daily for 10 days) | Significant tumor regression in xenografts. | [1][2] |

Signaling Pathway Visualizations

The following diagrams illustrate the key molecular pathways activated by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate spectrophotometer

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) group.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

-

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late-stage apoptotic and necrotic cells.[5]

-

Materials:

-

Flow cytometer

-

Treated and control cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

5 mL polystyrene flow cytometry tubes

-

-

Procedure:

-

Cell Treatment: Culture and treat cells with this compound and a vehicle control for the desired time.

-